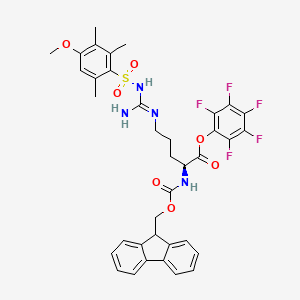

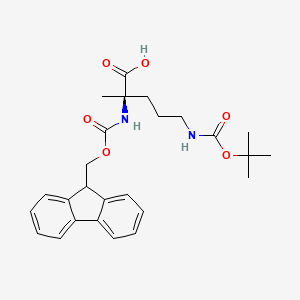

![molecular formula C27H44N2O5 B613646 D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl- CAS No. 178208-61-2](/img/structure/B613646.png)

D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

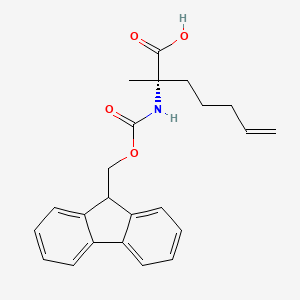

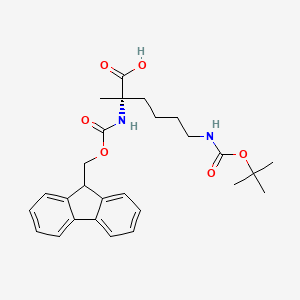

“D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-” is a chemical compound . It belongs to the class of organic compounds known as tyrosine and derivatives .

Molecular Structure Analysis

The molecular structure of “D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-” is complex. It includes a tyrosine core with additional functional groups .Physical And Chemical Properties Analysis

“D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-” is a white to yellow solid at room temperature . Its molecular weight is 295.34 .Scientific Research Applications

Biocatalytic Derivatization

D-Tyrosine is an aromatic, polar, non-essential amino acid that contains a highly reactive α-amino, α-carboxyl, and phenolic hydroxyl group . Derivatization of these functional groups can produce chemicals, such as l-3,4-dihydroxyphenylalanine, tyramine, 4-hydroxyphenylpyruvic acid, and benzylisoquinoline alkaloids, which are widely employed in the pharmaceutical, food, and cosmetics industries .

Enzyme-Catalyzed Derivatization

Enzyme catalysis provides a promising and efficient approach for synthesizing chemicals from D-Tyrosine due to its elevated specificity, diversity, and atom economy . The chiral α-amino group of D-Tyrosine can undergo five different derivatizations .

Chemical Synthesis

Chemical synthesis is another strategy for D-Tyrosine derivatization. Heterocyclic compounds can be obtained directly from D-Tyrosine via oxidation and hydrolysis reactions using chemical catalysts .

Biosynthetic Strategies

Biosynthetic strategies, including microbial fermentation and enzymatic catalysis, offer an alternative approach . Although microbial fermentation usually exhibits good enantioselectivity, the separation and purification processes are complex .

Industrial Applications

D-Tyrosine derivatives have wide industrial applications. They are used in the feed, pharmaceutical, and fine chemical industries .

Research and Development

D-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl- is used in scientific research . It’s a valuable compound widely used in the food, health care, and cosmetics industries .

Safety and Hazards

properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-3-(4-hydroxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-14(20)16(4)12(13(18)19)9-10-5-7-11(17)8-6-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,12,17H,9H2,1-4H3,(H,18,19);11-13H,1-10H2/t12-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVADYPVUIPQNGV-UTONKHPSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=C(C=C1)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl- | |

CAS RN |

250611-09-7 |

Source

|

| Record name | D-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=250611-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.